An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric acid: Chemical Properties and Synthetic Overview
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyric acid: Chemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,2-diphenylbutyric acid, a key intermediate in pharmaceutical synthesis. The document details its structural characteristics, physicochemical parameters, and spectral properties. Furthermore, it outlines a common synthetic route and discusses its significant role as a precursor in the development of pharmacologically active molecules, including its relationship to the peripherally acting opioid, Loperamide. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical and Physical Properties
4-Bromo-2,2-diphenylbutyric acid is a carboxylic acid derivative characterized by a diphenyl moiety at the alpha position and a bromine atom at the terminal carbon of the butyric acid chain.[1] It typically appears as a white to off-white or beige crystalline solid.[1][2]
Physicochemical Data
The key physicochemical properties of 4-Bromo-2,2-diphenylbutyric acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 37742-98-6 | [3] |
| Molecular Formula | C₁₆H₁₅BrO₂ | [3] |
| Molecular Weight | 319.19 g/mol | [4] |
| Appearance | White to off-white/beige crystalline powder/solid | [1][2] |
| Melting Point | 127-131 °C (decomposes) | [5][6] |
| Boiling Point (Predicted) | 365.8 ± 21.0 °C | [6] |
| pKa (Predicted) | 4.28 ± 0.10 | [6] |
| LogP | 4.10 | [3] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, Methanol. | [1][6] |
Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 4-bromo-2,2-diphenylbutanoic acid | [4] |
| SMILES | C1=CC=C(C=C1)C(CCBr)(C(=O)O)C2=CC=CC=C2 | [4] |
| InChI | InChI=1S/C16H15BrO2/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | [4] |
| InChIKey | GFIYIIRFIODLLU-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
4-Bromo-2,2-diphenylbutyric acid is primarily a synthetic compound and is not found in nature.[1] Its synthesis is a multi-step process, with a common route involving the reaction of 2,2-diphenyl-γ-butyrolactone with a hydrogen bromide source.
General Synthetic Pathway
A frequently cited industrial synthesis method involves the following key transformations:
-
Formation of Diphenylacetonitrile: This is typically achieved through the condensation of an α-halobenzyl cyanide with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride.
-
Alkylation to form 2,2-diphenyl-γ-butyrolactone: Diphenylacetonitrile is reacted with ethylene oxide in the presence of a strong base such as sodium amide to yield the lactone intermediate.
-
Ring Opening to 4-Bromo-2,2-diphenylbutyric acid: The final step involves the ring-opening of 2,2-diphenyl-γ-butyrolactone using a solution of hydrogen bromide in acetic acid at room temperature.[6]
A logical workflow for this synthesis is depicted below:
Purification
Following the synthesis, purification of the final product is typically achieved through recrystallization or column chromatography to ensure high purity.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 4-Bromo-2,2-diphenylbutyric acid. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Biological Significance and Applications
4-Bromo-2,2-diphenylbutyric acid serves as a crucial intermediate in the pharmaceutical industry. Its primary applications include:
-
Synthesis of GABA Analogs and Anticonvulsants: It is utilized in the development of molecules that modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is important for treating neurological disorders.[1]
-
Loperamide Synthesis: It is a known impurity (Loperamide Impurity 13) and likely a precursor in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[5]
Relationship to Loperamide and its Signaling Pathway
Given its role as a precursor and impurity of Loperamide, understanding the mechanism of action of Loperamide provides context for the biological relevance of 4-Bromo-2,2-diphenylbutyric acid. Loperamide exerts its anti-diarrheal effects by acting as an agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine.[7][8] This interaction initiates a signaling cascade that leads to a reduction in intestinal motility.
The signaling pathway of Loperamide is as follows:
-
Receptor Binding: Loperamide binds to the μ-opioid receptor, a G-protein coupled receptor (GPCR) of the Gi/o family.[1]
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[1]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]
-
Decreased Neurotransmitter Release: Lower cAMP levels lead to a reduction in the release of excitatory neurotransmitters, such as acetylcholine and prostaglandins, from enteric neurons.[1][9]
-
Physiological Effect: The overall effect is a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall, which increases the transit time of material in the intestine, allowing for greater absorption of water and electrolytes.[7][8]
Safety and Handling
4-Bromo-2,2-diphenylbutyric acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Bromo-2,2-diphenylbutyric acid is a valuable synthetic intermediate with well-defined chemical and physical properties. Its role in the synthesis of pharmaceuticals, particularly as a precursor to Loperamide and GABA analogs, underscores its importance in drug development. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory and in the advancement of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,2-diphenylbutyric acid | SIELC Technologies [sielc.com]
- 4. 4-Bromo-2,2-diphenylbutyric acid | C16H15BrO2 | CID 2756959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,2-diphenylbutyric Acid|CAS 37742-98-6 [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Loperamide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
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